molecular formula C10H13FO2 B14048760 1,3-Dimethoxy-4-ethyl-2-fluorobenzene

1,3-Dimethoxy-4-ethyl-2-fluorobenzene

Cat. No.: B14048760
M. Wt: 184.21 g/mol
InChI Key: DCQLHVQZIARMQR-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by methoxy groups (-OCH3), the hydrogen at position 4 is replaced by an ethyl group (-C2H5), and the hydrogen at position 2 is replaced by a fluorine atom (F)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-4-ethyl-2-fluorobenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a fluorobenzene derivative is reacted with ethyl and methoxy substituents under specific conditions to achieve the desired product. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out in an anhydrous environment to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-ethyl-2-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydro derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

1,3-Dimethoxy-4-ethyl-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The methoxy and ethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethoxy-4-fluorobenzene
  • 1,3-Dimethoxy-4-ethylbenzene
  • 1,3-Dimethoxy-2-fluorobenzene

Uniqueness

1,3-Dimethoxy-4-ethyl-2-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and ethyl groups, along with the fluorine atom, makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1-ethyl-3-fluoro-2,4-dimethoxybenzene

InChI

InChI=1S/C10H13FO2/c1-4-7-5-6-8(12-2)9(11)10(7)13-3/h5-6H,4H2,1-3H3

InChI Key

DCQLHVQZIARMQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)OC)F)OC

Origin of Product

United States

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